2-(2-Bromo-6-fluorophenyl)-1,3-dioxolane
Overview
Description
2-(2-Bromo-6-fluorophenyl)-1,3-dioxolane is an organic compound that features a dioxolane ring substituted with a bromo and fluoro group on the phenyl ring
Scientific Research Applications
Synthesis and Fluorescence Properties
- 2-(2-Bromo-6-fluorophenyl)-1,3-dioxolane is involved in the synthesis of fluorescent materials. For example, it undergoes lithiation and subsequent reaction with dimesitylboron fluoride, leading to the formation of compounds that emit green fluorescence near 510 nm with quantum yields approaching 10%. These findings indicate potential applications in fluorescence-based technologies (García-Hernández & Gabbaï, 2009).
Polymerization and Nanoparticle Formation
- This compound plays a role in the initiation of Suzuki-Miyaura chain growth polymerization, leading to the formation of nanoparticles that exhibit bright fluorescence. The polymerization process and the properties of these nanoparticles suggest applications in areas requiring highly fluorescent materials (Fischer, Baier, & Mecking, 2013).
Synthetic Procedures and Intermediates
- It is a key intermediate in various synthetic procedures. For instance, it is involved in the synthesis of 1-Bromo-3-butyn-2-one and 1,3-Dibromo-3-buten-2-one, indicating its utility in the preparation of complex organic compounds (Mekonnen et al., 2009).
Catalysis and Ligand Formation
- The compound is used in the formation of ligands for palladium/Ligand-catalyzed aminations of aryl bromides, iodides, and chlorides. This demonstrates its role in facilitating important catalytic reactions in organic chemistry (Bei et al., 1999).
Dielectric and Optical Properties
- This compound derivatives enhance the dielectric anisotropy and birefringence of liquid crystals, indicating applications in electronic displays and optical devices (Chen et al., 2015).
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-6-fluorophenyl)-1,3-dioxolane typically involves the reaction of 2-bromo-6-fluorophenol with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: p-Toluenesulfonic acid
Solvent: Toluene or dichloromethane
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to maximize the efficiency and minimize the production costs.
Properties
IUPAC Name |
2-(2-bromo-6-fluorophenyl)-1,3-dioxolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c10-6-2-1-3-7(11)8(6)9-12-4-5-13-9/h1-3,9H,4-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVVTIRQBUVCNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C=CC=C2Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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